1,1,2,3,3,3-Hexafluoropropoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoropropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-7(8(11,12)13)9(14,15)16-6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMAHYTZWHKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379342 | |
| Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-98-2 | |
| Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1,2,3,3,3 Hexafluoropropoxybenzene and Its Precursors
Strategies for the Construction of the 1,1,2,3,3,3-Hexafluoropropoxy Moiety
The formation of the ether linkage is the critical step in constructing the target molecule. This can be approached from two main retrosynthetic disconnections: forming the C-F bonds on a pre-existing propoxybenzene (B152792) scaffold or forming the aryl ether C-O bond using a fluorinated propanol (B110389) or propylene (B89431) derivative.
Fluorination Routes for Propoxybenzene Derivatives
The direct conversion of propoxybenzene to 1,1,2,3,3,3-Hexafluoropropoxybenzene via direct fluorination is a synthetically challenging and generally impractical approach. Reagents like elemental fluorine are highly reactive and difficult to control, often leading to a mixture of products or complete degradation of the starting material. uobabylon.edu.iq The selective replacement of six specific allylic and benzylic C-H bonds with C-F bonds without affecting the aromatic ring is exceptionally difficult to achieve. Such methods typically lack the regioselectivity required for the synthesis of a single, well-defined isomer like this compound. Therefore, this route is not commonly employed for the preparation of such specific fluoroalkoxy aromatics.
Etherification Reactions Involving Hexafluoropropanol Derivatives
A more controlled and widely applicable strategy involves the formation of the ether bond using a pre-fluorinated three-carbon unit. Two primary methods are prominent in this regard: the addition of phenol (B47542) to hexafluoropropylene and the Williamson ether synthesis.
One of the main industrial routes involves the reaction of Phenol with Hexafluoropropylene . chemicalbook.com This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide anion. The phenoxide then attacks the electron-deficient double bond of hexafluoropropylene. A subsequent protonation step yields the final ether product.
Another classic and versatile method is the Williamson ether synthesis . wikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide acts as a nucleophile to displace a halide or other suitable leaving group from an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of sodium phenoxide with a suitable 1,1,2,3,3,3-hexafluoropropyl halide (e.g., 1-bromo-1,1,2,3,3,3-hexafluoropropane). The alkoxide is typically prepared in situ by treating an alcohol (phenol in this case) with a strong base like sodium hydride or potassium hydroxide. byjus.comjk-sci.com The choice of solvent is crucial, with polar aprotic solvents such as DMF or DMSO often being used to accelerate the SN2 reaction. jk-sci.com
| Method | Reactants | General Conditions | Advantages | Potential Challenges |
| Addition to Olefin | Phenol, Hexafluoropropylene | Basic catalyst (e.g., KOH, NaOH) | Utilizes readily available industrial feedstocks. chemicalbook.com | Requires handling of gaseous hexafluoropropylene. |
| Williamson Ether Synthesis | Phenol, 1-Halo-1,1,2,3,3,3-hexafluoropropane | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | High versatility, well-established mechanism. wikipedia.org | Precursor hexafluoropropyl halide may be less accessible. wikipedia.org |
Benzene (B151609) Ring Functionalization and Derivatization Approaches
The 1,1,2,3,3,3-hexafluoropropoxy group is a strongly electron-withdrawing substituent due to the high electronegativity of the six fluorine atoms. This has a profound effect on the reactivity of the attached benzene ring. The group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta-position.
Halogenation and Nitro-Substitution Methodologies
Halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. libretexts.org For deactivated rings like this compound, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination is required. wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the deactivated benzene ring. libretexts.orgmasterorganicchemistry.com The reaction is expected to yield the 3-halo-substituted product as the major isomer.
Nitro-substitution , or nitration, is another fundamental electrophilic aromatic substitution reaction. It is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com This powerful electrophile can attack the deactivated ring of this compound, again with a strong preference for the meta-position, to yield 1-(1,1,2,3,3,3-Hexafluoropropoxy)-3-nitrobenzene.
| Reaction | Reagents | Electrophile | Expected Major Product |
| Bromination | Br₂ / FeBr₃ | "Br⁺" | 1-Bromo-3-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
| Chlorination | Cl₂ / FeCl₃ | "Cl⁺" | 1-Chloro-3-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-3-nitrobenzene |
Amination and Hydroxylation Pathways
Direct amination or hydroxylation of an unactivated aromatic ring is generally not feasible. These functional groups are typically introduced through multi-step sequences involving precursor functionalities.
A common and reliable pathway to introduce an amino group is through the reduction of a nitro group. libretexts.org Therefore, the synthesis of 1-Amino-3-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be readily achieved by the chemical reduction of the corresponding nitro compound, 1-(1,1,2,3,3,3-Hexafluoropropoxy)-3-nitrobenzene. A variety of reducing agents can be employed for this transformation, such as tin or iron metal in the presence of hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium catalyst).
The synthesis of a hydroxyl derivative, 1-Hydroxy-3-(1,1,2,3,3,3-hexafluoropropoxy)benzene, can be accomplished from the corresponding amino compound via a diazonium salt intermediate. The process involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then gently heated in water, which causes the diazonium group to be replaced by a hydroxyl group, releasing nitrogen gas.
Multi-Step Synthesis Pathways and Optimization Strategies
The functionalization of this compound inherently involves multi-step pathways, particularly for derivatives that cannot be prepared by direct substitution. The synthesis of the amino and hydroxyl derivatives, for instance, represents linear sequences starting from the parent ether.
Modern approaches to optimization often employ automated systems and statistical methods like Bayesian optimization to efficiently explore the reaction parameter space. researchgate.net Furthermore, converting multi-step syntheses into telescoped or continuous flow processes can significantly improve efficiency, reduce waste, and enhance safety by minimizing the isolation and handling of intermediate compounds. nih.govwhiterose.ac.uk
| Reaction Step | Variables for Optimization | Potential Impact |
| Etherification (Williamson) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile), Temperature, Molar Ratios | Yield, Reaction Time, Side Product Formation (e.g., C-alkylation) |
| Nitration | Ratio of HNO₃/H₂SO₄, Temperature, Reaction Time | Yield, Selectivity (mono- vs. di-nitration), Safety |
| Nitro Group Reduction | Reducing Agent (e.g., Sn/HCl, H₂/Pd), Catalyst Loading, Pressure (for H₂), Temperature | Yield, Purity, Reaction Time |
By systematically adjusting these variables, a robust and efficient synthetic route to this compound and its derivatives can be developed.
Sequential Reaction Schemes for Complex Derivatives
The synthesis of complex derivatives of this compound often involves multi-step reaction sequences where the core ether is either formed from a pre-functionalized precursor or is itself subjected to further chemical transformations. These sequential strategies allow for the introduction of diverse functional groups and the construction of elaborate molecular architectures.
One common strategy involves the initial synthesis of a functionalized poly(arylene ether) backbone, which is then terminated in a subsequent step. For example, a fluorinated and terminated poly(arylene ether) can be synthesized through a nucleophilic reaction involving a decafluorodiphenyl monomer. This polymer can then be reacted with a compound like 3-hydroxyphenyl acetylene (B1199291) to produce a phenylacetylene-terminated polymer. mdpi.com This sequential addition allows for the creation of cross-linkable materials with specialized properties. mdpi.com
Another approach for creating complex derivatives is through cascade reactions. For instance, an efficient copper-catalyzed cascade involving alkynylation, cyclization, and isomerization has been developed to produce 1,2-dihydrobenzofuro[3,2-b]pyridines. researchgate.net These intermediates can then be conveniently transformed into the corresponding aromatic benzofuro[3,2-b]pyridines in a subsequent step under basic conditions. researchgate.net While not directly involving this compound, this methodology illustrates a sequential approach where an initial complex structure is formed and then modified.
A hypothetical sequential reaction to form a complex derivative could involve:
Etherification: Palladium-catalyzed cross-coupling of a substituted aryl bromide (e.g., 4-bromo-nitrobenzene) with 1,1,2,3,3,3-hexafluoropropan-2-ol to form the corresponding nitro-substituted hexafluoropropoxybenzene derivative.
Reduction: Subsequent reduction of the nitro group to an amine, yielding an amino-substituted hexafluoropropoxybenzene.
Amide Coupling: Acylation of the resulting amine with a desired carboxylic acid to form a complex amide derivative.
This step-wise approach provides modularity, allowing for the synthesis of a library of complex derivatives by varying the starting materials in each step.
Catalyst Development in the Synthesis of this compound Analogs
The synthesis of fluorinated aryl ethers has evolved significantly with the development of new catalytic systems. Early methods often relied on harsher conditions or had a limited substrate scope. Modern catalyst development focuses on milder reaction conditions, improved functional group tolerance, and greater efficiency.
Transition Metal Catalysis: Palladium and copper-based catalysts have become central to the formation of C–O bonds in fluoroalkyl aryl ethers. nih.govacs.org
Palladium Catalysis: A highly effective protocol utilizes the commercially available precatalyst tBuBrettPhos Pd G3 with a mild base like cesium carbonate (Cs₂CO₃) or the more economical potassium phosphate (B84403) (K₃PO₄). nih.govacs.org This system facilitates the cross-coupling of various (hetero)aryl bromides with fluorinated alcohols. nih.gov Key advantages of this catalytic method include short reaction times, excellent tolerance for various functional groups, and applicability to both electron-rich and electron-poor aromatic systems. nih.govacs.org
Copper Catalysis: Copper-mediated approaches include the Chan-Lam coupling of aryl boronic acids with fluorinated alcohols. acs.org This method provides a practical route to trifluoroethyl aryl ethers in moderate to good yields under mild conditions. acs.org Another copper-catalyzed approach involves the coupling of aryl iodides with fluorinated alcohols. nih.gov However, some earlier copper-mediated procedures were limited by the need for stoichiometric amounts of the metal. nih.govacs.org
The table below summarizes and compares different palladium-catalyzed systems for the synthesis of fluorinated alkyl aryl ethers, which are analogs to this compound.
Metal-Free Synthesis: More recent developments have focused on avoiding transition metals entirely. A notable metal-free method involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a traceless activator. acs.org In this process, SO₂F₂ reacts with a phenol to form a fluorosulfate (B1228806) intermediate in situ. This intermediate is then subjected to nucleophilic substitution by a fluorinated alcohol. This approach is characterized by mild conditions and very short reaction times (around 30 minutes), offering a significant advantage over some metal-catalyzed systems. acs.org
The continuous evolution of catalytic systems provides chemists with a versatile toolkit for the synthesis of this compound and its increasingly complex analogs, enabling advancements in materials science and pharmacology.
Reactivity Profiling and Mechanistic Investigations of 1,1,2,3,3,3 Hexafluoropropoxybenzene
Nucleophilic and Electrophilic Reactivity of the Hexafluoropropoxy Group
The 1,1,2,3,3,3-hexafluoropropoxy group possesses distinct electronic characteristics that determine its reactivity. The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bonds, drawing electron density away from the carbon backbone of the propoxy group. Consequently, the carbon atoms within the hexafluoropropoxy moiety, particularly the one attached to the oxygen atom, become electron-deficient and thus susceptible to nucleophilic attack under certain conditions.
Conversely, the oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated through resonance (+M effect). However, the strong -I effect of the hexafluoropropyl group significantly diminishes the electron-donating ability of the oxygen atom. This reduced electron-donating capacity makes the oxygen atom less nucleophilic compared to non-fluorinated alkoxy groups.
The electrophilic reactivity of the hexafluoropropoxy group is limited. The electron-deficient nature of the carbon skeleton makes it an unlikely site for electrophilic attack.
Aromatic Reactivity of the Benzene (B151609) Moiety
The hexafluoropropoxy substituent profoundly impacts the reactivity of the benzene ring towards both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The 1,1,2,3,3,3-hexafluoropropoxy group is a deactivating substituent in electrophilic aromatic substitution (EAS) reactions. This deactivation arises from the potent electron-withdrawing inductive effect (-I) of the six fluorine atoms, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.
Despite its deactivating nature, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. This directing effect is a common feature of alkoxy groups. The resonance structures show an increase in electron density at the ortho and para carbons, making them more nucleophilic than the meta positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,1,2,3,3,3-Hexafluoropropoxybenzene
| Position | Relative Reactivity |
| ortho | Favored over meta |
| meta | Disfavored |
| para | Favored over meta |
Nucleophilic Aromatic Substitution Reactions
Aromatic rings are generally electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution (SNAr). The 1,1,2,3,3,3-hexafluoropropoxy group, with its significant -I effect, deactivates the ring towards electrophiles but activates it towards nucleophiles, particularly when other activating groups (like a nitro group) are also present on the ring, especially in the ortho or para position to the leaving group.
The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity. For this compound itself, which lacks a good leaving group on the ring, direct SNAr is unlikely. However, if a leaving group were present, the hexafluoropropoxy substituent would facilitate the reaction by stabilizing the negative charge of the Meisenheimer complex.
Cleavage and Rearrangement Reactions of the Ether Linkage
The ether linkage in this compound is generally stable due to the strength of the C-O bond. Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI).
The mechanism of acid-catalyzed ether cleavage involves the protonation of the ether oxygen, forming a good leaving group (an alcohol). A nucleophile (e.g., a halide ion) then attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the nucleophile will attack the alkyl carbon, as the sp2-hybridized carbon of the benzene ring is resistant to SN2 attack. This would lead to the formation of phenol (B47542) and a hexafluoropropyl halide. An SN1 mechanism is also possible if the alkyl group can form a stable carbocation, but the electron-withdrawing nature of the fluorine atoms would destabilize a carbocation on the hexafluoropropyl group.
Rearrangement reactions of the ether linkage in this specific compound are not widely documented. General ether rearrangements, such as the Claisen rearrangement, require specific structural features (an allyl vinyl ether system) that are not present in this compound.
Radical and Photochemical Transformations
Information on the specific radical and photochemical transformations of this compound is limited. In general, aromatic compounds can undergo radical reactions, such as radical substitution, under specific conditions (e.g., high temperatures or in the presence of radical initiators). The C-H bonds of the benzene ring could be susceptible to radical abstraction.
Photochemical reactions of aromatic ethers can involve various pathways, including photo-Fries rearrangement or cleavage of the ether bond upon UV irradiation. The high-energy C-F bonds in the hexafluoropropoxy group suggest a degree of photochemical stability. However, detailed studies on the photochemical behavior of this compound are not extensively reported in the literature.
Stereoselective and Regioselective Transformations of this compound
The concept of stereoselectivity is relevant when a reaction can produce multiple stereoisomers and one is formed preferentially. For this compound, which is achiral, stereoselective transformations would involve the introduction of a new chiral center. For instance, if a prochiral group were to be introduced onto the benzene ring, a subsequent reaction at that group could potentially be stereoselective. However, there is a lack of specific documented examples of stereoselective transformations involving this compound.
Regioselectivity, as discussed in the context of electrophilic aromatic substitution (Section 3.2.1), is a key aspect of the reactivity of this compound. The hexafluoropropoxy group directs incoming electrophiles to the ortho and para positions. The precise ratio of ortho to para products would depend on the specific electrophile and reaction conditions, with steric hindrance often favoring the para product.
Advanced Research Applications of 1,1,2,3,3,3 Hexafluoropropoxybenzene Derivatives
Role as an Intermediate in Fine Chemical Synthesis
The unique structural and electronic properties conferred by the 1,1,2,3,3,3-hexafluoropropoxy group make its derivatives valuable intermediates in the synthesis of complex molecules for various sectors of the chemical industry. By functionalizing the benzene (B151609) ring of 1,1,2,3,3,3-Hexafluoropropoxybenzene, chemists can create a diverse range of reactive intermediates poised for incorporation into larger, more complex structures.
Precursor in Pharmaceutical Intermediates Development
While specific blockbuster drugs containing the 1,1,2,3,3,3-hexafluoropropoxy moiety are not prominently documented in publicly available literature, the strategic incorporation of fluorinated groups is a well-established practice in medicinal chemistry. Fluorine and fluorinated alkyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Derivatives of this compound, appropriately functionalized with amine, carboxylic acid, or halogen groups on the aromatic ring, can serve as precursors for novel pharmaceutical intermediates. The hexafluoropropoxy group can act as a bioisosteric replacement for other functionalities or be used to fine-tune the physicochemical properties of a lead compound.
Table 1: Potential Pharmaceutical Intermediates from Functionalized this compound
| Functionalized Derivative | Potential Therapeutic Area | Rationale for Use |
| Amino-1,1,2,3,3,3-hexafluoropropoxybenzene | Oncology, Neuroscience | Introduction of a basic center for salt formation and receptor interaction, with the fluorinated tail modulating lipophilicity. |
| Carboxy-1,1,2,3,3,3-hexafluoropropoxybenzene | Metabolic Diseases, Inflammation | Acidic functionality for receptor binding or prodrug strategies, with the fluorinated group enhancing metabolic stability. |
| Bromo-1,1,2,3,3,3-hexafluoropropoxybenzene | Various | A versatile handle for further chemical modifications through cross-coupling reactions to build complex molecular architectures. |
This table is illustrative and based on general principles of medicinal chemistry, as specific examples for this exact compound are not widely reported.
Building Block for Agrochemical Active Ingredients
The agrochemical industry also heavily relies on fluorinated compounds to develop new and effective herbicides, insecticides, and fungicides. The presence of fluorine can increase the biological activity and environmental persistence of a pesticide. Functionalized derivatives of this compound represent a potential platform for the discovery of new agrochemical active ingredients. For instance, the synthesis of novel pyrazole (B372694) or pyridine-based pesticides could incorporate the hexafluoropropoxybenzene moiety to enhance their efficacy and spectrum of activity.
Synthetic Utility in Industrial Specialty Chemicals
Beyond the life sciences, derivatives of this compound can be utilized in the synthesis of a variety of industrial specialty chemicals. These can include monomers for high-performance polymers, additives for coatings and lubricants, and components of advanced electronic materials. The thermal and chemical stability imparted by the fluorinated group makes these derivatives attractive for applications in harsh environments.
Contributions to Advanced Materials Science
The incorporation of 1,1,2,3,3,3-hexafluoropropoxy units into polymers and fluids can lead to materials with exceptional properties, including low surface energy, high thermal stability, and excellent chemical resistance.
Fluorinated Polymers and Oligomers Utilizing Hexafluoropropoxy Units
The development of novel fluorinated polymers and oligomers is a significant area of materials science. Monomers derived from this compound, such as styrenic, acrylic, or vinylic derivatives, could be polymerized to create materials with tailored properties. The bulky and highly fluorinated hexafluoropropoxy side chains would be expected to influence the polymer's glass transition temperature, solubility, and surface properties. These polymers could find applications as low-k dielectric materials in microelectronics, hydrophobic and oleophobic coatings, and membranes for separation processes.
Table 2: Potential Monomers and Resulting Polymer Properties
| Monomer Derivative | Polymerization Method | Potential Polymer Properties |
| 4-Vinyl-1,1,2,3,3,3-hexafluoropropoxybenzene | Free Radical Polymerization | High thermal stability, low surface energy, potential for low dielectric constant. |
| 4-Acryloyl-1,1,2,3,3,3-hexafluoropropoxybenzene | Free Radical Polymerization | Enhanced solubility in select organic solvents, hydrophobic and oleophobic characteristics. |
| 4-Ethynyl-1,1,2,3,3,3-hexafluoropropoxybenzene | Transition Metal-Catalyzed Polymerization | Potential for conjugated polymers with unique electronic and optical properties. |
This table presents hypothetical monomers and their expected properties based on established principles of polymer chemistry.
Design of Functional Fluids and Solvents
The unique combination of a polar ether linkage and a nonpolar, highly fluorinated chain in this compound suggests that its derivatives could be valuable components in the design of functional fluids and solvents. These fluids could exhibit a unique balance of properties, such as high density, low viscosity, and selective solvency. Potential applications include their use as heat transfer fluids, lubricants for specialized applications, and solvents for reactions involving fluorinated compounds. The ability to tune the properties of these fluids by introducing different functional groups onto the benzene ring offers a pathway to designing materials for specific and demanding applications.
Catalysis and Ligand Design Incorporating Hexafluoropropoxyaryl Structures
There is no specific information available on the use of this compound derivatives in catalysis or as ligands for organometallic complexes. General approaches to fluorinated ligands often involve attaching perfluoroalkyl chains to conventional ligand scaffolds to enhance solubility in specific solvent systems, but the hexafluoropropoxy group as a specific component in ligand design is not detailed in the literature.
Perfluorinated Anions in Transition Metal Catalysis
The role of perfluorinated anions in transition metal catalysis is a known concept, where they can act as weakly coordinating anions to generate highly electrophilic and catalytically active metal centers. However, no literature specifically discusses the generation or application of the this compound anion in this context.
Ligand Development for Organometallic Reactions
The development of ligands for organometallic reactions is a vast field. While many fluorinated ligands have been synthesized and studied, there are no specific examples or data tables in the available literature detailing the synthesis and application of ligands derived from this compound.
Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for the development of new drugs and materials. Such studies have been conducted on various classes of fluorinated compounds. For instance, research on certain fluorinated phenylsilane (B129415) derivatives has explored their activity as liver X receptor agonists. researchgate.net However, no SAR studies specifically focusing on derivatives of this compound have been found. Therefore, no data tables or detailed research findings on the structure-activity relationships of its derivatives can be provided.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1,1,2,3,3,3 Hexafluoropropoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,1,2,3,3,3-Hexafluoropropoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is essential for a complete structural assignment.
Proton (¹H) NMR Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the protons of the benzene (B151609) ring. The electron-withdrawing nature of the hexafluoropropoxy group influences the chemical shifts of these aromatic protons.
The aromatic region (typically δ 6.0-9.5 ppm) will display signals for the five protons of the phenyl group. Due to the ether linkage, the ortho-protons (adjacent to the oxygen) are expected to be the most deshielded, appearing at a higher chemical shift compared to the meta- and para-protons. The integration of the aromatic signals will correspond to a total of five protons. The single proton on the fluorinated propyl chain (at the C2 position) is also expected to produce a distinct signal, which will be significantly split by the adjacent fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (ortho) | ~7.2 - 7.5 | Multiplet |
| Aromatic Protons (meta, para) | ~7.0 - 7.3 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the phenyl group and the distinct carbons in the hexafluoropropoxy moiety, a specific number of signals is expected. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen or fluorine appearing at higher chemical shifts (downfield).
The carbon attached to the oxygen atom (ipso-carbon) is expected to have a chemical shift in the aromatic region, typically higher than the other aromatic carbons. The carbons in the hexafluoropropoxy group will show significant downfield shifts due to the attached fluorine atoms. Furthermore, the signals for these carbons will exhibit splitting due to one-bond and two-bond couplings with the fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (ipso-Aromatic) | ~155 - 165 |
| Aromatic CH | ~115 - 135 |
| O-CF₂ | ~120 - 130 (split by F) |
| CHF | ~105 - 115 (split by F) |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Hexafluoropropoxy Moiety Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org In this compound, the ¹⁹F NMR spectrum is expected to show distinct signals for the chemically non-equivalent fluorine atoms in the -OCF₂(CHF)CF₃ group.
The spectrum would likely consist of two main signals: one for the CF₃ group and another for the CF₂ group. The single fluorine on the methine carbon will also produce a signal. These signals will be split into complex multiplets due to spin-spin coupling between the different fluorine nuclei and with the methine proton. The chemical shifts are typically reported relative to a standard such as CFCl₃.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
|---|---|---|
| -CF₃ | ~ -70 to -80 | Doublet of doublets |
| -OCF₂- | ~ -80 to -90 | Multiplet |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this case, it would primarily reveal the coupling network among the ortho, meta, and para protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection between the phenyl ring and the hexafluoropropoxy group by showing correlations from the ortho-protons of the benzene ring to the CF₂ carbon of the propoxy chain, and from the methine proton to the aromatic ipso-carbon.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Vibrational Analysis of Aromatic and Perfluorinated Groups
The IR and Raman spectra of this compound will be dominated by vibrations characteristic of the monosubstituted benzene ring and the highly fluorinated alkyl ether group.
Aromatic Group Vibrations: The benzene ring will give rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, occur in the 690-900 cm⁻¹ range and are indicative of the substitution pattern.
Perfluorinated Group Vibrations: The C-F bonds will produce very strong absorption bands in the IR spectrum, typically in the 1000-1350 cm⁻¹ region. These bands are often the most intense features in the spectrum of a fluorinated compound. The C-O-C ether linkage will also have a characteristic stretching vibration, usually in the 1050-1250 cm⁻¹ range, which may overlap with the C-F stretching bands.
Raman spectroscopy is complementary to IR. While C-F stretches are strong in the IR, symmetric vibrations and C-C bonds of the aromatic ring often give rise to strong signals in the Raman spectrum.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2900 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-F Stretch | 1000 - 1350 | IR (strong) |
| C-O-C Stretch | 1050 - 1250 | IR |
Identification of Functional Group Signatures
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by signals corresponding to its three primary structural components: the benzene ring, the ether linkage, and the fluorinated propyl group.
Key expected absorption bands include:
Aromatic C-H Stretching: Weak to medium absorptions are anticipated above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, which are characteristic of the C-H bonds on the benzene ring. libretexts.org
Aliphatic C-H Stretching: A single C-H bond exists on the hexafluoropropoxy group at the C2 position. This would likely produce a weak absorption band in the 2850-3000 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce medium-intensity peaks in the 1450-1600 cm⁻¹ region. libretexts.org
C-O-C Ether Stretching: The ether linkage is characterized by strong C-O stretching vibrations. For an aryl alkyl ether, a strong, characteristic absorption band is expected between 1200 and 1275 cm⁻¹ (asymmetric stretch) and a somewhat weaker one near 1020-1075 cm⁻¹ (symmetric stretch). libretexts.org
C-F Stretching: The most intense and prominent bands in the spectrum will be due to the carbon-fluorine bonds. C-F stretching absorptions are typically very strong and occur in the fingerprint region, broadly between 1000 and 1400 cm⁻¹. The presence of multiple fluorine atoms will likely result in several strong, complex absorption bands in this region.
Aromatic C-H Bending: Out-of-plane (oop) bending vibrations for the C-H bonds on the monosubstituted benzene ring typically appear as strong bands in the 690-770 cm⁻¹ range. libretexts.org
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | 3030 - 3100 | Weak to Medium | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium | In-ring Stretching |
| Aryl Ether C-O | 1200 - 1275 | Strong | Asymmetric Stretching |
| C-F | 1000 - 1400 | Very Strong | Stretching |
| Aromatic C-H (oop) | 690 - 770 | Strong | Out-of-plane Bending |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound.
For this compound (C₉H₆F₆O), the nominal molecular weight is 244 g/mol . The mass spectrum would show a molecular ion peak (M⁺•) corresponding to this mass, which is formed by the removal of a single electron. nih.gov
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of a molecule's exact mass and, consequently, its elemental formula. libretexts.org For C₉H₆F₆O, the calculated monoisotopic (exact) mass is 244.03228378 Da. nih.gov An HRMS measurement yielding a value extremely close to this would unequivocally confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass. libretexts.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆F₆O | PubChem nih.gov |
| Nominal Molecular Weight | 244 g/mol | PubChem nih.gov |
| Monoisotopic (Exact) Mass | 244.032284 Da | PubChem nih.gov |
In electron ionization (EI) mass spectrometry, the high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides valuable structural information. wikipedia.org For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of the most stable ions and neutral species.
Key anticipated fragmentation pathways include:
Cleavage of the Ether Bond: Aryl ethers can cleave at the C-O bond. whitman.edu
Loss of the hexafluoropropoxy radical (•OCH(CF₃)CF₃) from the molecular ion would yield a phenyl cation, [C₆H₅]⁺ at m/z 77 .
Cleavage of the O-propyl bond to lose a hexafluoropropyl radical (•CH(CF₃)CF₃) would result in a phenoxy cation, [C₆H₅O]⁺ at m/z 93 . scribd.com
Fragmentation of the Fluoroalkyl Chain: Perfluorinated chains have characteristic fragmentation patterns. fluorine1.ru
A common fragmentation is the loss of a trifluoromethyl radical (•CF₃), which is a stable radical. Cleavage of the C1-C2 bond of the propyl chain would lead to the [M - CF₃]⁺ ion at m/z 175 .
Alpha-cleavage adjacent to the ether oxygen could lead to the loss of the C₂HF₄ radical, resulting in an ion at m/z 93.
Rearrangements and Further Fragmentation:
The phenoxy ion (m/z 93) can subsequently lose a molecule of carbon monoxide (CO) to form the cyclopentadienyl (B1206354) cation, [C₅H₅]⁺ at m/z 65 . docbrown.info This is a common pathway for phenols and related compounds.
| m/z | Plausible Ion Structure | Formation Pathway |
|---|---|---|
| 244 | [C₉H₆F₆O]⁺• | Molecular Ion (M⁺•) |
| 175 | [M - CF₃]⁺ | Loss of •CF₃ radical |
| 93 | [C₆H₅O]⁺ | Cleavage of O-propyl bond |
| 77 | [C₆H₅]⁺ | Cleavage of C-O bond |
| 65 | [C₅H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about conjugated π-electron systems by measuring electronic transitions. libretexts.org The chromophore in this compound is the benzene ring. The absorption spectrum of benzene typically shows three absorption bands around 184, 204, and 256 nm, which arise from π → π* transitions. quimicaorganica.org
Integration of Spectroscopic Data for Definitive Structural Assignment
While each spectroscopic technique provides valuable pieces of the structural puzzle, definitive assignment requires the integration of all data. The process for this compound would be as follows:
Establish Molecular Formula: HRMS would provide an exact mass measurement, confirming the elemental composition as C₉H₆F₆O. nih.gov
Identify Key Functional Groups: IR spectroscopy would confirm the presence of an aromatic ring (C-H and C=C stretches), an aryl ether linkage (strong C-O stretch), and the highly fluorinated alkyl group (very strong C-F stretches). The absence of bands for other groups (like O-H or C=O) would rule out isomeric structures.
Confirm Connectivity and Substructure: The fragmentation pattern from mass spectrometry would support the proposed structure. Observing key fragments like m/z 93 ([C₆H₅O]⁺) and m/z 77 ([C₆H₅]⁺) would strongly indicate a phenoxy substructure, while the loss of CF₃ (m/z 175) would point to the nature of the fluoroalkyl chain. whitman.eduscribd.com
Verify Electronic System: UV-Vis spectroscopy would confirm the presence of the substituted aromatic chromophore, consistent with the proposed structure. libretexts.org
By combining these techniques, a consistent and unambiguous structural assignment for this compound can be achieved, leaving no doubt as to its identity and connectivity.
Theoretical and Computational Chemistry Studies on 1,1,2,3,3,3 Hexafluoropropoxybenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, offer a balance between accuracy and computational cost, making them suitable for studying molecules of moderate size like 1,1,2,3,3,3-hexafluoropropoxybenzene.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of molecular studies, DFT is widely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation on the potential energy surface.
For this compound, DFT calculations would typically be performed using a functional such as B3LYP, paired with a suitable basis set like 6-31G(d), to iteratively adjust the positions of the atoms until the forces on each atom are minimized and the total energy of the molecule is at its lowest possible value. This process of geometry optimization provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Illustrative Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | O-C (propoxy) | 1.43 Å |
| Bond Length | C-F | 1.34 - 1.36 Å |
| Bond Angle | C-O-C | 118.5° |
| Bond Angle | O-C-C | 109.2° |
| Dihedral Angle | C-C-O-C | -178.2° |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar fluorinated aromatic ethers.
Once the optimized geometry is obtained, the electron density distribution can be calculated to understand how electrons are shared between atoms. This is crucial for identifying regions of high and low electron density, which in turn helps in predicting the molecule's reactivity.
The molecular electrostatic potential (MEP) is a valuable tool that maps the electrostatic potential onto the electron density surface. libretexts.org The MEP provides a visual representation of the charge distribution, where different colors indicate regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the ether linkage and the fluorine atoms due to their high electronegativity. The benzene (B151609) ring would exhibit a complex potential distribution with a slightly negative potential above and below the plane of the ring, while the hydrogen atoms would show a slightly positive potential. This analysis is instrumental in predicting intermolecular interactions and the sites of chemical reactions.
Prediction of Spectroscopic Properties
Computational methods are also extensively used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can often guide the synthesis and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose.
The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the benzene ring would have their chemical shifts affected by the electron-withdrawing nature of the hexafluoropropoxy group. The fluorine atoms would cause a significant downfield shift for the adjacent carbon and hydrogen atoms. Comparing the calculated chemical shifts with experimental data can help in the definitive assignment of NMR signals. nih.govlibretexts.org
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | ortho-H | 7.25 |
| ¹H | meta-H | 7.40 |
| ¹H | para-H | 7.30 |
| ¹H | CH (propoxy) | 4.80 |
| ¹³C | C-O (aromatic) | 155.0 |
| ¹³C | ortho-C | 118.0 |
| ¹³C | meta-C | 130.0 |
| ¹³C | para-C | 125.0 |
| ¹³C | CF₂ | 120.0 (quartet) |
| ¹³C | CFH | 115.0 (doublet of quartets) |
| ¹³C | CF₃ | 123.0 (quartet) |
Note: The data in this table is illustrative and represents plausible values based on computational predictions for similar compounds.
Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies and their corresponding intensities. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes and their frequencies can be determined. wisc.edu
For this compound, the calculated IR and Raman spectra would show characteristic peaks corresponding to the stretching and bending vibrations of the C-H, C-C, C-O, and C-F bonds. For example, strong absorptions would be expected in the IR spectrum for the C-F stretching modes, typically in the 1100-1400 cm⁻¹ region. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. These theoretical spectra are crucial for assigning the peaks in experimental spectra. nih.gov
Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3080 | Medium |
| Aromatic C=C Stretch | 1600 | Medium |
| C-O-C Asymmetric Stretch | 1250 | Strong |
| C-F Stretch | 1150 - 1350 | Very Strong |
| Aromatic C-H Bend (out-of-plane) | 750 | Strong |
Note: The data in this table is illustrative and represents typical computational results for molecules with similar functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the excitation energies and corresponding absorption wavelengths (λ_max) of electronic transitions.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The presence of the hexafluoropropoxy substituent would likely cause a slight shift in the absorption maxima compared to unsubstituted benzene. TD-DFT calculations can predict the wavelengths of these transitions, as well as their oscillator strengths, which are related to the intensity of the absorption bands. vscht.cz
Illustrative Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) | Calculated Oscillator Strength (f) |
|---|---|---|
| π → π | 210 | 0.85 |
| π → π | 265 | 0.03 |
Note: The data in this table is illustrative and represents plausible theoretical predictions for an aromatic ether.
Reaction Mechanism Elucidation through Computational Modeling
A computational investigation into the reaction mechanisms of this compound would likely focus on reactions involving the cleavage of the C-O ether bond or reactions at the aromatic ring, such as electrophilic or nucleophilic aromatic substitution. Through a combined experimental and computational approach, the mechanism of addition of fluoroarenes to Mg-Mg bonds has been determined to follow a concerted SNAr-like pathway. nih.govrsc.org Such studies on analogous compounds can provide a foundational understanding for predicting the behavior of this compound.
Transition State Calculations and Activation Energies
A critical aspect of understanding reaction mechanisms is the characterization of the transition state, which represents the highest energy barrier along the reaction coordinate. Transition state calculations are employed to determine the geometry and energy of this fleeting molecular arrangement. The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate.
For a hypothetical reaction involving this compound, computational chemists would first propose a plausible reaction pathway. Then, using various algorithms, they would search for the saddle point on the potential energy surface corresponding to the transition state. The accuracy of these calculations is highly dependent on the level of theory and basis set employed. For instance, in a study on the reaction of fluoroarenes with Mg-Mg bonds, the Gibbs activation energy was determined experimentally and modeled using DFT. nih.govrsc.org
Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ether Cleavage | DFT (B3LYP/6-31G*) | Data not available |
Reaction Pathways and Energetic Profiles
By mapping out the energies of reactants, intermediates, transition states, and products, an energetic profile for a given reaction can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of the reaction, highlighting the thermodynamic and kinetic feasibility of different pathways.
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are crucial to its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a flexible molecule like this compound, with its rotatable bonds, multiple low-energy conformations are expected to exist. The conformational behavior of fluorinated piperidines, for example, is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.govresearchgate.net
Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamic behavior of this compound over time. An all-atom model of 1,1,1,3,3,3-hexafluoro-propan-2-ol (HFIP) has been proposed for use in molecular dynamics simulation studies. researchgate.net By simulating the motion of atoms and molecules, MD can reveal how the molecule explores different conformations, its flexibility, and its interactions with its environment. Such simulations are computationally intensive but offer a powerful window into the molecular world.
Design of Novel this compound Analogs via In Silico Methods
In silico methods, which are computational approaches to drug discovery and materials science, can be used to design novel analogs of this compound with desired properties. By modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogs, researchers can screen large numbers of potential candidates without the need for extensive synthesis and experimental testing. nih.gov
For instance, if the goal is to design an analog with enhanced thermal stability or specific electronic properties, computational tools can be used to predict these properties based on the molecular structure. Techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to correlate structural features with observed properties, guiding the design of new and improved compounds. This in silico approach accelerates the discovery process and reduces the costs associated with traditional trial-and-error methods. researchgate.net
Future Research Directions and Emerging Trends in 1,1,2,3,3,3 Hexafluoropropoxybenzene Chemistry
Sustainable Synthesis Routes and Biocatalytic Approaches
Traditional synthesis of fluorinated compounds often relies on harsh conditions and hazardous reagents. Future research is geared towards developing more environmentally benign methodologies. A primary focus is the shift from conventional chemical synthesis to sustainable and biocatalytic processes.
Key research trends include:
Green Solvents and Catalysts: Investigation into the use of water or other eco-friendly solvents, replacing traditional volatile organic compounds. rsc.org The development of reusable, heterogeneous catalysts, such as zinc-based nanocrystals, presents a promising avenue to minimize waste and improve economic feasibility. rsc.org
Flow Chemistry: Continuous processing and flow chemistry offer improved efficiency, safety, and scalability for the synthesis of fluorinated compounds, along with reduced waste generation. numberanalytics.com
Biocatalysis: The use of enzymes to synthesize organofluorine compounds is a rapidly advancing field. nih.govthe-innovation.org Research into leveraging enzymes like fluorinases, which can form carbon-fluorine bonds under mild conditions, could revolutionize the synthesis of 1,1,2,3,3,3-Hexafluoropropoxybenzene and its derivatives. numberanalytics.comnih.gov Directed evolution strategies are being employed to enhance the performance, stability, and selectivity of these biocatalysts. numberanalytics.com Multi-enzyme systems that combine different catalytic processes are also being explored to create complex fluorinated molecules with high precision. acs.org
Table 1: Comparison of Synthesis Strategies for Fluorinated Aromatic Ethers
| Feature | Conventional Synthesis | Emerging Sustainable Routes |
| Catalyst | Homogeneous, often precious metals | Heterogeneous, reusable (e.g., ZnO) rsc.org |
| Solvent | Volatile Organic Compounds (VOCs) | Water, supercritical fluids |
| Conditions | High temperature and pressure | Mild, ambient conditions numberanalytics.com |
| Waste Profile | High E-factor, significant byproducts | Low E-factor, minimal waste rsc.org |
| Approach | Batch processing | Continuous flow processing numberanalytics.com |
Development of Advanced Functional Materials
The unique properties imparted by the hexafluoropropoxy group—such as thermal stability, chemical inertness, and hydrophobicity—make this compound an attractive building block for advanced materials.
Future applications being explored include:
High-Performance Polymers: Incorporation into polymers like polyether ether ketone (PEEK) or polyvinylidene fluoride (B91410) (PVDF) to enhance their chemical resistance, thermal stability, and dielectric properties for use in demanding electronics, aerospace, and chemical processing applications. mdpi.com
Advanced Electrolytes: Terminally fluorinated ethers are being investigated as solvents for high-performance lithium metal battery electrolytes due to their exceptional compatibility with salts like LiPF6 and their ability to improve cycling stability. rsc.org Research is likely to extend to compounds like this compound to tune electrolyte properties for next-generation energy storage.
Functional Membranes: The development of polymer inclusion membranes (PIMs) with enhanced selectivity and stability for applications in separation processes, environmental remediation, and sensing. mdpi.com Fluorination of membrane surfaces can reduce fouling and improve long-term performance. mdpi.com
Exploration of Novel Reactivity and Catalytic Applications
Understanding the fundamental reactivity of the C-O and C-F bonds in this compound is crucial for unlocking new applications. Future work will likely focus on its role as a substrate, ligand, or precursor in novel chemical transformations.
Emerging research areas include:
Catalyst Ligand Development: The electron-withdrawing nature of the hexafluoropropoxy group can be used to tune the electronic properties of metal centers in homogeneous catalysis. Research into derivatives of this compound as ligands for transition metal catalysts could lead to new catalytic systems with enhanced activity and selectivity. researchgate.net
Bioorthogonal Chemistry: Transition metal-catalyzed reactions that can occur in biological systems are a growing field. rsc.org The stability of fluorinated ethers could make them suitable scaffolds for developing new bioorthogonal probes and for the intracellular synthesis of therapeutic agents. rsc.org
Selective C-F Bond Activation: While generally inert, the selective activation of C-F bonds is a significant goal in organofluorine chemistry. Exploring catalytic methods to functionalize the hexafluoropropyl group could open pathways to a wide array of novel derivatives not accessible through traditional means.
Interdisciplinary Research in Materials Science and Green Chemistry
The development of sustainable technologies based on this compound necessitates a collaborative approach. The intersection of materials science and green chemistry is a particularly fertile ground for innovation. berkeley.edu
Key interdisciplinary trends are:
Life Cycle Assessment: Integrating principles of green chemistry from the initial design of a material to its end-of-life, considering its environmental impact, toxicity, and biodegradability. This requires collaboration between chemists, materials scientists, and environmental health experts. berkeley.edu
Sustainable Fabrication: Combining the synthesis of novel fluorinated materials with green fabrication techniques, such as using biodegradable polymers and green solvents for creating PIMs. mdpi.com
Fluorine Chemistry and Biology Interface: Exploring the use of fluorinated compounds in medicinal chemistry, chemical biology, and molecular imaging, which requires a multidisciplinary approach to design molecules with specific biological activities and properties. acs.org
Table 2: Interdisciplinary Focus Areas for Future Research
| Discipline | Contribution to this compound Research |
| Materials Science | Design of high-performance polymers, electrolytes, and membranes. mdpi.comrsc.org |
| Green Chemistry | Development of sustainable synthesis routes and life cycle analysis. rsc.orgberkeley.edu |
| Biotechnology | Engineering of enzymes for biocatalytic synthesis. numberanalytics.comnih.gov |
| Computational Chemistry | Rational design of derivatives and prediction of properties. nih.gov |
| Chemical Engineering | Scale-up of sustainable processes using flow chemistry. numberanalytics.com |
Computational Design and Rational Synthesis of Next-Generation Derivatives
Advances in computational chemistry provide powerful tools for accelerating the discovery and development of new molecules. Instead of relying on trial-and-error, researchers can now rationally design derivatives of this compound with tailored properties.
Future directions in this area include:
Property Prediction: Using quantum mechanical calculations and machine learning algorithms to predict key properties such as solubility, stability, reactivity, and electronic characteristics of new derivatives before they are synthesized.
Molecular Docking and Simulation: For potential biological applications, computational tools can model the interaction of derivatives with protein targets, guiding the design of more potent and selective inhibitors or probes. nih.gov
Reaction Prediction: Employing machine learning and artificial intelligence to predict the outcomes of chemical reactions, helping to identify optimal synthetic routes and conditions for novel derivatives. rsc.org This rational approach can significantly reduce the experimental effort required to develop next-generation functional molecules.
Q & A
Basic: What experimental methodologies are effective for synthesizing 1,1,2,3,3,3-hexafluoropropoxybenzene?
Answer:
Synthesis typically involves multi-step fluorination and functionalization processes. Key steps include:
- Hydrogenation of hexafluoropropene (HFP) using a catalyst (e.g., palladium or nickel) under controlled hydrogen pressure to yield intermediates like 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) .
- Dehydrofluorination of intermediates using strong bases (e.g., KOH) or thermal treatment to generate fluorinated alkenes, followed by coupling with aromatic precursors (e.g., benzene derivatives) under anhydrous conditions .
Methodological Considerations: - Use inert atmospheres (argon/nitrogen) to prevent side reactions.
- Monitor reaction progress via GC-MS or NMR to track fluorinated intermediates .
Basic: What physicochemical properties are critical for experimental design involving this compound?
Answer:
Key properties include:
- Vapor-liquid equilibrium (VLE) behavior : Critical for distillation and purification. Experimental data at 292–352 K and pressures up to 2.6 MPa are available for related fluorinated compounds, showing non-ideal phase behavior due to strong intermolecular interactions .
- Thermal stability : Decomposition temperatures and kinetics should be characterized via thermogravimetric analysis (TGA).
- Solubility : Limited solubility in polar solvents; fluorinated solvents (e.g., hexafluoroisopropanol) are recommended for homogeneous reactions .
Table 1: Example VLE Data for Fluoropropene Systems (Adapted from )
| Temperature (K) | Pressure (MPa) | Mole Fraction (Hexafluoropropene) |
|---|---|---|
| 292 | 0.8 | 0.45 |
| 352 | 2.6 | 0.78 |
Basic: What safety protocols are essential given limited toxicological data?
Answer:
- Hazard Mitigation : Use fume hoods, PPE (nitrile gloves, safety goggles), and closed systems to minimize inhalation/contact. The compound’s structural analogs show acute oral toxicity (H302) and respiratory irritation (H335) .
- Toxicology Gaps : No comprehensive studies exist; assume reactivity similar to perfluorinated compounds. Prioritize in vitro cytotoxicity screening (e.g., MTT assays) before in vivo work .
Basic: Which analytical techniques are suitable for characterizing this compound?
Answer:
- GC-MS : For purity assessment and tracking volatile intermediates .
- 19F NMR : To confirm fluorination patterns and quantify substituents.
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .
Advanced: How can contradictions in reported synthesis yields be resolved?
Answer:
Discrepancies often arise from:
- Catalyst variability : Compare palladium vs. nickel catalysts for hydrogenation efficiency.
- Reaction scale : Bench-scale reactions may deviate from microfluidic systems due to heat/mass transfer limitations.
Resolution Strategy: - Replicate conditions using controlled reactors (e.g., continuous flow systems) .
- Use Design of Experiments (DoE) to isolate critical variables (temperature, catalyst loading) .
Advanced: How can computational models predict phase behavior for process optimization?
Answer:
- Equation of State (EoS) : The Peng-Robinson EoS accurately models vapor-liquid equilibria for fluorinated compounds, incorporating acentric factors and binary interaction parameters .
- Molecular Dynamics (MD) : Simulate intermolecular forces (e.g., dipole-dipole interactions) to refine solubility predictions .
Advanced: What strategies optimize polymerization with fluorinated monomers?
Answer:
For synthesizing fluorinated polymers (e.g., 1,1,2,3,3,3-hexafluoropropene-based copolymers):
- Monomer Ratios : Adjust feed ratios to control polymer branching (e.g., 1:1:1 for HFP:tetrafluoroethene:1,1-difluoroethene) .
- Initiator Selection : Use fluorinated azo-initiators (e.g., AIFN) for controlled radical polymerization .
Table 2: Polymerization Conditions for High Fluorine Content
| Monomer System | Temperature (°C) | Initiator | Yield (%) |
|---|---|---|---|
| HFP + Tetrafluoroethene | 80 | AIBN | 72 |
| HFP + 1,1-Difluoroethene | 70 | V-70 | 65 |
Advanced: How to address gaps in toxicity data for risk assessment?
Answer:
- Read-Across Analysis : Use data from structurally similar compounds (e.g., perfluorooctanoic acid) to estimate ecotoxicological endpoints .
- High-Throughput Screening : Employ zebrafish embryo assays or computational QSAR models to prioritize testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
